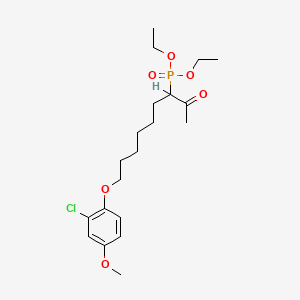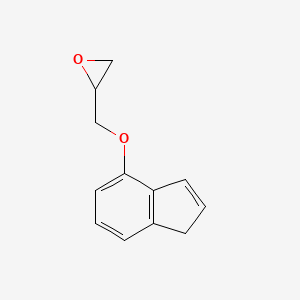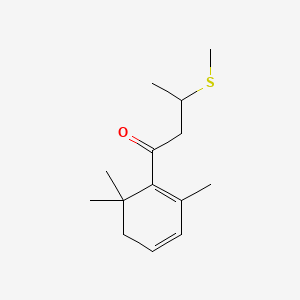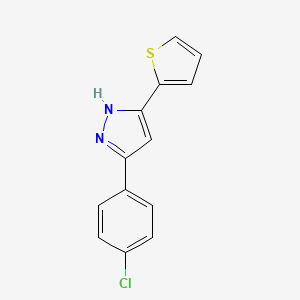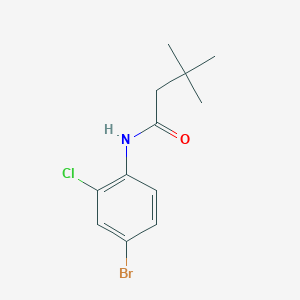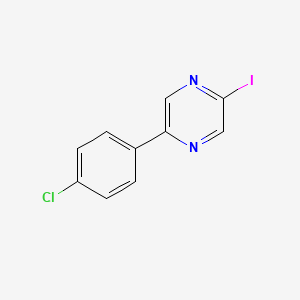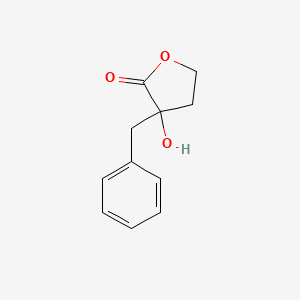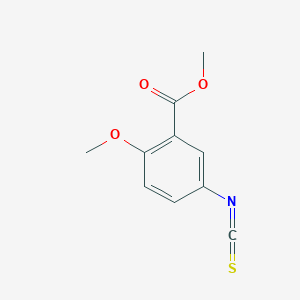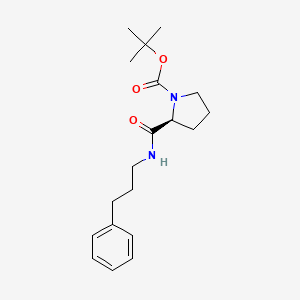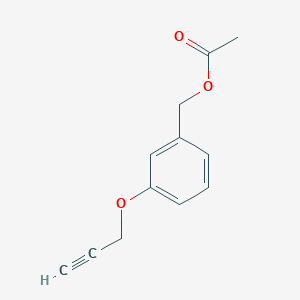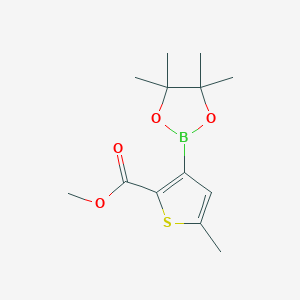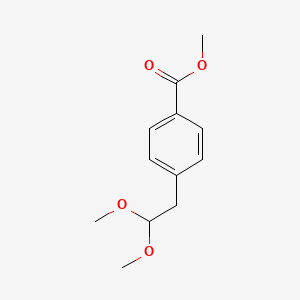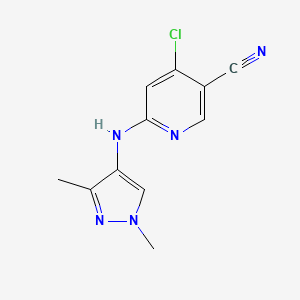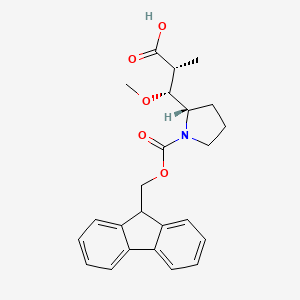
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolidine ring, and a methoxy-methylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc Protecting Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Methoxy-Methylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a deprotected amine.
科学研究应用
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis where the Fmoc group is commonly used for protecting amines.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its structural complexity.
Industry: Used in the production of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
作用机制
The mechanism of action of (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions during the synthesis process. The compound’s interactions with enzymes or receptors in biological systems would involve binding to specific active sites, influencing the activity of these biomolecules.
相似化合物的比较
Similar Compounds
(2R,3R)-3-{(2S)-1-[(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2R,3R)-3-{(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}-2-methylpropanoic acid: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
The presence of the Fmoc protecting group and the methoxy-methylpropanoic acid moiety makes (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid unique. The Fmoc group provides stability and ease of removal under mild conditions, making it highly valuable in peptide synthesis. The methoxy group adds to the compound’s versatility in chemical reactions.
属性
分子式 |
C24H27NO5 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
(2R,3R)-3-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C24H27NO5/c1-15(23(26)27)22(29-2)21-12-7-13-25(21)24(28)30-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,27)/t15-,21+,22-/m1/s1 |
InChI 键 |
PRTOFBNKUJDFQR-KBJGYGKASA-N |
手性 SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O |
规范 SMILES |
CC(C(C1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


